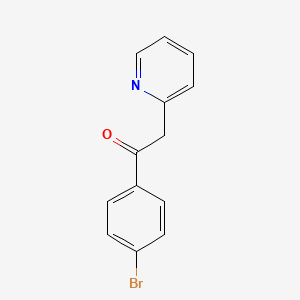
1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one
説明
1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H10BrNO and its molecular weight is 276.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Coordination Chemistry and Structural Diversity
Research into coordination chemistry has explored the structural diversity and properties of compounds related to 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one. For instance, studies on similar brominated and pyridine-containing compounds have shown their ability to form complex structures with metals, demonstrating a broad range of chemical behaviors and applications. These structures have implications for material science, showcasing potential in the development of novel materials with unique properties (Boča et al., 2011), (Horikoshi & Mochida, 2006).
Environmental Science and Pollution
In the field of environmental science, research has focused on the occurrence, fate, and effects of brominated flame retardants (BFRs), which are chemically related to this compound. These studies have highlighted the widespread presence of BFRs in indoor and outdoor environments, their persistence, and their potential impacts on wildlife and human health. Such research underscores the need for monitoring and managing these compounds to mitigate their environmental and health impacts (Zuiderveen et al., 2020), (Wu et al., 2012).
Organic Synthesis and Chemical Reactions
Studies have also delved into the synthesis of complex organic molecules, where compounds like this compound serve as key intermediates or starting points. These research efforts have led to the development of new synthetic routes and methodologies, significantly advancing the field of organic chemistry and medicinal chemistry. The synthesis of related brominated and pyridine-containing compounds illustrates the versatility and utility of these chemicals in creating pharmacologically active molecules and other significant chemical entities (Qiu et al., 2009), (Mishra et al., 2022).
Optoelectronic Materials
Research into optoelectronic materials has highlighted the importance of compounds with pyridine and bromophenyl groups, demonstrating their potential in the creation of materials for electronic devices, luminescent elements, and sensors. The incorporation of such chemical motifs into π-extended conjugated systems has been shown to significantly enhance the properties of optoelectronic materials, indicating the broad applicability of these compounds in advanced technology applications (Lipunova et al., 2018).
特性
IUPAC Name |
1-(4-bromophenyl)-2-pyridin-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-6-4-10(5-7-11)13(16)9-12-3-1-2-8-15-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBXAVNJDPUBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


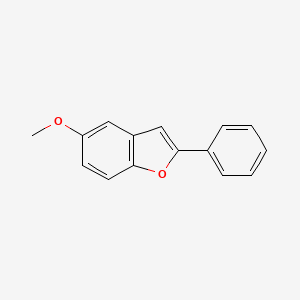
![1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine](/img/structure/B3280603.png)
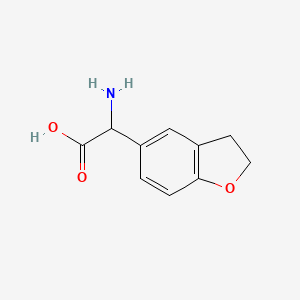
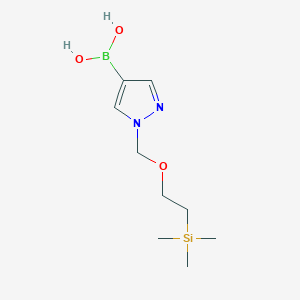
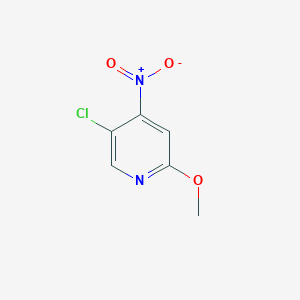

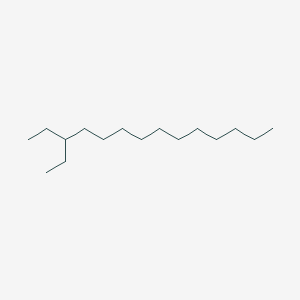

![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B3280643.png)
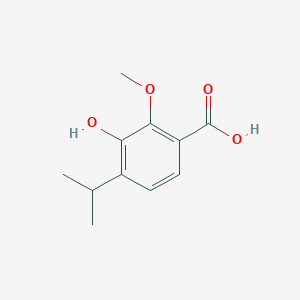
![(E)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B3280655.png)



